Cas no 883535-68-0 (5-fluoro-2-(morpholin-4-yl)benzaldehyde)

5-Fluoro-2-(morpholin-4-yl)benzaldehyde is a versatile synthetic intermediate used in pharmaceutical and organic chemistry research. Its key structural features include a fluorine substituent at the 5-position and a morpholine group at the 2-position of the benzaldehyde scaffold, enhancing its reactivity and utility in cross-coupling reactions, nucleophilic additions, and heterocyclic synthesis. The electron-withdrawing fluorine and electron-donating morpholine group create a balanced electronic profile, facilitating selective functionalization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including kinase inhibitors and other therapeutic agents. Its high purity and stability under standard conditions make it a reliable reagent for complex synthetic pathways.
5-fluoro-2-(morpholin-4-yl)benzaldehyde structure
883535-68-0 structure
Product Name:5-fluoro-2-(morpholin-4-yl)benzaldehyde
CAS No:883535-68-0
MF:C11H12FNO2
MW:209.216886520386
CID:1077696
PubChem ID:26188754
Update Time:2025-06-22

5-fluoro-2-(morpholin-4-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Fluoro-2-(N-morpholino)-benzaldehyde
    • 5-fluoro-2-(morpholin-4-yl)benzaldehyde
    • 5-Fluoro-2-(4-morpholinyl)benzaldehyde (ACI)
    • 883535-68-0
    • AB01319728-02
    • EN300-60669
    • Z415637288
    • 5-Fluoro-2-morpholinobenzaldehyde
    • 5-fluoro-2-morpholin-4-ylbenzaldehyde
    • AKOS009463214
    • F8889-4436
    • NCGC00324275-01
    • MDL: MFCD06656555
    • Inchi: 1S/C11H12FNO2/c12-10-1-2-11(9(7-10)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2
    • InChI Key: NWHGWDIHGAODKI-UHFFFAOYSA-N
    • SMILES: O=CC1C(N2CCOCC2)=CC=C(F)C=1

Computed Properties

  • Exact Mass: 209.08520679g/mol
  • Monoisotopic Mass: 209.08520679g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 29.5Ų

5-fluoro-2-(morpholin-4-yl)benzaldehyde Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

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5-fluoro-2-(morpholin-4-yl)benzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  52 h, 120 °C; 120 °C → rt
Reference
Scope and limitations of the T-reaction employing some functionalized C-H-acids and naturally occurring secondary amines
Rabong, Constantin; et al, Heterocycles, 2008, 75(4), 799-838

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Reference
Scope and Limitations of the T-Reaction with Emphasis on the Synthesis of Chiral Heterocycles
Rabong, Constantin, 2007, , ,

5-fluoro-2-(morpholin-4-yl)benzaldehyde Raw materials

5-fluoro-2-(morpholin-4-yl)benzaldehyde Preparation Products

5-fluoro-2-(morpholin-4-yl)benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:883535-68-0)5-fluoro-2-(morpholin-4-yl)benzaldehyde
Order Number:A1092880
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:08
Price ($):228.0
Email:sales@amadischem.com

Additional information on 5-fluoro-2-(morpholin-4-yl)benzaldehyde

5-Fluoro-2-(Morpholin-4-yl)benzaldehyde: A Versatile Compound in Pharmaceutical and Chemical Research

5-Fluoro-2-(morpholin-4-yl)benzaldehyde (CAS No. 883535-68-0) is a versatile organic compound that has garnered significant attention in the fields of pharmaceutical and chemical research. This compound, characterized by its unique structure and functional groups, has shown promising applications in the development of novel drugs and materials. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of 5-fluoro-2-(morpholin-4-yl)benzaldehyde, highlighting recent advancements and future prospects.

Chemical Structure and Properties

5-Fluoro-2-(morpholin-4-yl)benzaldehyde is a substituted benzaldehyde with a fluoro group at the 5-position and a morpholine ring at the 2-position. The presence of these functional groups imparts unique chemical properties to the molecule. The fluoro group enhances the lipophilicity and metabolic stability of the compound, while the morpholine ring provides additional polarity and hydrogen bonding capabilities. These properties make 5-fluoro-2-(morpholin-4-yl)benzaldehyde an attractive candidate for various chemical reactions and biological studies.

Synthesis Methods

The synthesis of 5-fluoro-2-(morpholin-4-yl)benzaldehyde has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 5-fluoro-2-bromobenzaldehyde with morpholine in the presence of a base such as potassium carbonate or cesium carbonate. This method typically yields high purity products with good yields. Another method involves the palladium-catalyzed coupling reaction between 5-fluoro-2-bromobenzaldehyde and morpholine using a suitable ligand and base. Recent advancements in catalytic methods have further improved the efficiency and selectivity of these reactions, making them more suitable for large-scale production.

Biological Activity and Applications

5-Fluoro-2-(morpholin-4-yl)benzaldehyde has shown significant biological activity in various assays, making it a valuable intermediate in drug discovery. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For example, it has been reported to inhibit histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases. The ability to modulate HDAC activity makes 5-fluoro-2-(morpholin-4-yl)benzaldehyde a promising lead compound for the development of novel therapeutic agents.

In addition to its enzymatic inhibition properties, 5-fluoro-2-(morpholin-4-yl)benzaldehyde has also been explored for its anti-inflammatory effects. Research has shown that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 5-fluoro-2-(morpholin-4-yl)benzaldehyde could be developed into drugs for treating inflammatory conditions.

Clinical Trials and Future Prospects

The promising biological activities of 5-fluoro-2-(morpholin-4-yl)benzaldehyde have led to its evaluation in preclinical studies and early-stage clinical trials. Several derivatives of this compound are currently being tested for their efficacy and safety in treating various diseases. For instance, a phase I clinical trial is underway to assess the safety and pharmacokinetics of a derivative of 5-fluoro-2-(morpholin-4-yl)benzaldehyde in patients with advanced solid tumors.

The future prospects for 5-fluoro-2-(morpholin-4-y l)benzaldehyde are bright, with ongoing research aimed at optimizing its structure to enhance its therapeutic potential. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery of more potent and selective derivatives. Additionally, collaborations between academia and industry are fostering innovation in this field, driving the development of new drugs based on this versatile compound.

Safety Considerations

Safety is a critical aspect when working with any chemical compound, including 5-fluoro -2-(morpholin -4 - yl )benz alde hyde strong>. Researchers should adhere to standard safety protocols to minimize exposure risks. Proper handling, storage, and disposal procedures should be followed to ensure laboratory safety. Additionally, toxicological studies are ongoing to evaluate the long-term effects of this compound on human health.

In conclusion, < strong > 5 - flu oro - 2 - (mor phol i n - 4 - yl )be nz al de hyde strong > (CAS No . 883 53 5 - 68 - 0 ) is a promis ing compoun d wit h multi ple appl icat ions i n phar maceutical an d chemi cal rese arch . Its un ique che mical pr opertie s an d biologi cal act ivitie s mak e it an attrac tive candi date fo r th e deve lopme nt o f nov el dr ug s an d mat erial s . As rese arch con tinues , we can expec t t o see mor e innova tive appl icat ions o f thi s com pound i n th e fut ure . p >

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Amadis Chemical Company Limited
(CAS:883535-68-0)5-fluoro-2-(morpholin-4-yl)benzaldehyde
A1092880
Purity:99%
Quantity:1g
Price ($):228.0
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